Cas no 19227-11-3 ((1E)-N'-Hydroxy-2-phenylethanimidamide)

(1E)-N'-Hydroxy-2-phenylethanimidamide is a hydroxamic acid derivative characterized by its imidamide functional group and phenyl substituent. This compound is of interest in organic synthesis and medicinal chemistry due to its ability to act as a chelating agent, particularly in metal coordination studies. Its structure enables participation in nucleophilic addition reactions, making it a versatile intermediate for the preparation of heterocyclic compounds. The presence of the hydroxyimino group enhances its reactivity in oxidative transformations. The product is typically utilized in research settings for developing enzyme inhibitors or studying bioinorganic systems. It is supplied with high purity to ensure reproducibility in experimental applications.
(1E)-N'-Hydroxy-2-phenylethanimidamide structure
19227-11-3 structure
Product Name:(1E)-N'-Hydroxy-2-phenylethanimidamide
CAS No:19227-11-3
MF:C8H10N2O
MW:150.177801609039
MDL:MFCD05864463
CID:135073
PubChem ID:9566465
Update Time:2025-06-08

(1E)-N'-Hydroxy-2-phenylethanimidamide Chemical and Physical Properties

Names and Identifiers

    • Benzeneethanimidamide,N-hydroxy-
    • N-Hydroxy-2-Phenyl-Acetamidine
    • 2-Phenylacetamidoxime
    • N‘-Hydroxy-2-phenylethanimidamide
    • N-Hydroxy-2-phenylacetimidamide
    • (1z)-n'-hydroxy-2-phenylethanimidamide
    • (Z)-N'-hydroxy-2-phenylacetamidine
    • 1-(hydroxyimino)-2-phenylethylamine
    • AC1Q4UW8
    • BB_SC-9060
    • HMS561B15
    • N-hydroxy benzylimidine
    • N'-hydroxy-2-phenylacetimidamide
    • N-hydroxy-2-phenylethanimidamide
    • N'-Hydroxy-2-phenylethaniMidaMide
    • N'-hydroxybenzyl carboximidamide
    • N'-oxidanyl-2-phenyl-ethanimidamide
    • phenylacetamidoxime
    • N'-Hydroxy-2-phenylethaneimideamide
    • (1E)-N'-HYDROXY-2-PHENYLETHANIMIDAMIDE
    • Benzeneethanimidamide, N-hydroxy-, [C(Z)]- (9CI)
    • CCG-43941
    • F2145-0887
    • 261735-00-6
    • Benzeneethanimidamide, N-hydroxy-
    • (Z)-N'-hydroxy-2-phenylethenimidamide
    • W10704
    • 875898-38-7
    • (1E)- n'-hydroxy-2-phenylethanamidine
    • (Z)-N'-hydroxy-2-phenylethanimidamide
    • A813550
    • AKOS016015916
    • (1E)-N/'-HYDROXY-2-PHENYLETHANIMIDAMIDE
    • MFCD00019953
    • EN300-26246
    • 19227-11-3
    • Benzeneethanimidamide, N-hydroxy-, stereoisomer
    • AKOS001303703
    • AS-5438
    • BP-11694
    • DTXSID60430344
    • 336191-86-7
    • benzylamidoxime, AldrichCPR
    • J-500152
    • Phenylacetamidoxime, AldrichCPR
    • SR-01000633816-1
    • CS-0370855
    • PhenylacetaMidoxiMe, 97%
    • BBL011916
    • STK946266
    • (1E)-N'-Hydroxy-2-phenylethanimidamide
    • MDL: MFCD05864463
    • Inchi: 1S/C8H10N2O/c9-8(10-11)6-7-4-2-1-3-5-7/h1-5,11H,6H2,(H2,9,10)
    • InChI Key: FVYBAJYRRIYNBN-UHFFFAOYSA-N
    • SMILES: O/N=C(/CC1C=CC=CC=1)\N

Computed Properties

  • Exact Mass: 150.0794
  • Monoisotopic Mass: 150.079312947g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 139
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 58.6Ų

Experimental Properties

  • Density: 1.1±0.1 g/cm3
  • Melting Point: 66-67℃
  • Boiling Point: 335.5±35.0 °C at 760 mmHg
  • Flash Point: 156.7±25.9 °C
  • PSA: 58.61
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

(1E)-N'-Hydroxy-2-phenylethanimidamide Security Information

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(1E)-N'-Hydroxy-2-phenylethanimidamide Suppliers

Amadis Chemical Company Limited
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(CAS:19227-11-3)(1E)-N'-Hydroxy-2-phenylethanimidamide
Order Number:A813550
Stock Status:in Stock
Quantity:25g/100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 04:59
Price ($):401.0/1156.0
Email:sales@amadischem.com

(1E)-N'-Hydroxy-2-phenylethanimidamide Related Literature

Additional information on (1E)-N'-Hydroxy-2-phenylethanimidamide

Introduction to (1E)-N'-Hydroxy-2-phenylethanimidamide (CAS No. 19227-11-3)

(1E)-N'-Hydroxy-2-phenylethanimidamide is a significant compound in the field of chemical and pharmaceutical research, characterized by its unique molecular structure and versatile applications. This compound, identified by the CAS number 19227-11-3, has garnered considerable attention due to its potential in various biochemical and therapeutic contexts. The structural motif of this molecule, featuring a phenyl group and an imidamide moiety, positions it as a valuable candidate for further exploration in drug discovery and molecular biology.

The chemical properties of (1E)-N'-Hydroxy-2-phenylethanimidamide make it particularly interesting for researchers studying enzyme inhibition and signal transduction pathways. Its hydroxyl group and the presence of a double bond in the ethanimidamide backbone contribute to its reactivity, enabling it to participate in various biochemical interactions. These characteristics have led to its investigation as a potential intermediate in synthesizing more complex pharmacophores.

Recent advancements in computational chemistry have enhanced the understanding of how (1E)-N'-Hydroxy-2-phenylethanimidamide interacts with biological targets. Molecular docking studies have revealed that this compound can bind effectively to certain enzymes, suggesting its utility in developing novel therapeutic agents. For instance, preliminary research indicates that it may exhibit inhibitory effects on enzymes involved in inflammatory pathways, making it a promising candidate for anti-inflammatory drug development.

In addition to its enzymatic interactions, the pharmacokinetic profile of (1E)-N'-Hydroxy-2-phenylethanimidamide is another area of active investigation. Studies have begun to explore how this compound is metabolized within biological systems, which is crucial for understanding its potential efficacy and safety. The presence of the hydroxyl group suggests that it may undergo conjugation with glucuronic acid or other metabolic pathways, influencing its half-life and bioavailability.

The synthesis of (1E)-N'-Hydroxy-2-phenylethanimidamide has also seen significant progress, with researchers developing more efficient synthetic routes. These methods often involve multi-step organic transformations, including condensation reactions and hydroxylation processes. The optimization of these synthetic pathways not only improves the yield but also enhances the purity of the final product, which is essential for subsequent biological evaluations.

One particularly noteworthy application of (1E)-N'-Hydroxy-2-phenylethanimidamide is in the field of protease inhibition. Proteases play a critical role in various physiological processes, and their dysregulation is associated with several diseases. By targeting specific proteases with this compound, researchers aim to develop treatments that can modulate these enzymatic activities. For example, studies have shown that derivatives of this molecule may inhibit matrix metalloproteinases (MMPs), which are implicated in tissue degradation and inflammation.

Furthermore, the versatility of (1E)-N'-Hydroxy-2-phenylethanimidamide extends to its use as a building block for more complex molecules. Researchers are exploring ways to attach various functional groups to its structure, creating novel compounds with tailored properties. This approach allows for the systematic screening of different derivatives to identify those with enhanced biological activity or improved pharmacokinetic profiles.

The role of computational tools in analyzing the properties of (1E)-N'-Hydroxy-2-phenylethanimidamide cannot be overstated. Advanced software packages enable researchers to predict how this compound will behave in different environments, including its solubility, stability, and interaction with biological targets. These predictions are invaluable for guiding experimental design and reducing the time required for drug discovery.

As research continues to evolve, the applications of (1E)-N'-Hydroxy-2-phenylethanimidamide are expected to expand. New methodologies in synthetic chemistry and computational biology will further enhance our ability to harness its potential for therapeutic purposes. The ongoing investigation into this compound underscores its importance as a cornerstone in modern pharmaceutical research.

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Amadis Chemical Company Limited
(CAS:19227-11-3)(1E)-N'-Hydroxy-2-phenylethanimidamide
A813550
Purity:99%/99%
Quantity:25g/100g
Price ($):401.0/1156.0
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